6-(Trifluoromethyl)-1H-indazol-3-ol

Description

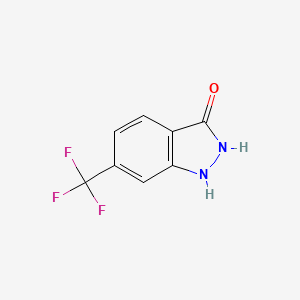

Structure

3D Structure

Propriétés

IUPAC Name |

6-(trifluoromethyl)-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)12-13-7(5)14/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNQBLFRKWASJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646676 | |

| Record name | 6-(Trifluoromethyl)-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-96-9 | |

| Record name | 6-(Trifluoromethyl)-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 6-(Trifluoromethyl)-1H-indazol-3-ol Core

The formation of the indazol-3-ol scaffold, particularly with a trifluoromethyl substituent at the 6-position, relies on well-established cyclization strategies. These methods typically involve the condensation of appropriately substituted benzene (B151609) derivatives with hydrazine (B178648), leading to the formation of the bicyclic indazole ring system.

Cyclization Reactions in Indazol-3-ol Synthesis

A primary route to the indazol-3-ol core involves the cyclocondensation of a substituted o-nitrobenzonitrile with hydrazine. In the context of this compound, a potential precursor is 4-chloro-3-nitrobenzotrifluoride. The reaction of this substrate with hydrazine hydrate (B1144303) can lead to the formation of the corresponding 3-amino-6-(trifluoromethyl)-1H-indazole. While this provides the indazole core, a subsequent hydrolysis step would be necessary to convert the 3-amino group to the desired 3-hydroxyl group. The reaction of nitriles with hydrazines, mediated by a base, is a practical and efficient method for constructing 3-aminoindazoles, and it has been shown to be applicable to a wide range of N-aryl substituted derivatives under mild, one-pot conditions. rsc.org

The general synthesis of 3-aminoindazoles from 2-halobenzonitriles can also be achieved through a copper-catalyzed coupling with hydrazine carboxylic esters, followed by a cascade of deacylation and condensation. This approach offers a versatile route to various substituted 3-aminoindazoles.

Utilization of Substituted Benzene Derivatives and Hydrazines

The synthesis of 1-aryl-5-nitro-1H-indazoles has been accomplished through the preparation of arylhydrazones from C2-fluorinated and C5-nitrated acetophenones or benzaldehydes. Subsequent deprotonation and nucleophilic aromatic substitution (SNAr) lead to the cyclized indazole product. mdpi.com This strategy highlights the importance of appropriately positioned electron-withdrawing and leaving groups on the benzene ring to facilitate the intramolecular cyclization with a hydrazine derivative. For the synthesis of this compound, a plausible starting material would be a derivative of 4-fluoro-3-nitrobenzotrifluoride, which upon reaction with hydrazine would undergo cyclization.

Trifluoromethylation Approaches in Indazole Chemistry

The introduction of a trifluoromethyl (CF3) group onto the indazole scaffold is a key step in the synthesis of the target molecule and its analogs. The CF3 group is known to enhance various physicochemical and biological properties of molecules. Several methods for the trifluoromethylation of indazoles have been developed, often proceeding through radical-based mechanisms.

Direct C-H trifluoromethylation of 2H-indazoles has been achieved using visible-light-promoted, metal-free photoredox catalysis. nih.govresearchgate.net This method employs a combination of a photocatalyst and a hypervalent iodine reagent to generate trifluoromethyl radicals from a suitable source, which then react with the indazole ring. This approach provides a library of trifluoromethylated indazoles in moderate to good yields. nih.gov

Another strategy involves the condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate to yield trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. nih.gov While this method builds a larger heterocyclic system, it demonstrates the use of trifluoromethylated building blocks in the synthesis of complex indazole-containing structures.

Derivatization Strategies for this compound Analogs

Once the this compound core is synthesized, further functionalization can be achieved through various chemical reactions to create a library of analogs for structure-activity relationship studies. Cross-coupling and nucleophilic substitution reactions are powerful tools for this purpose.

Functionalization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of indazole chemistry, this reaction is often employed to introduce aryl or heteroaryl substituents. For derivatization of this compound, a common strategy would involve converting the hydroxyl group at the 3-position into a better leaving group, such as a halide (e.g., bromide or chloride) or a triflate. This activated intermediate can then be coupled with a variety of boronic acids or their esters.

For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with a range of aryl, heteroaryl, and styrylboronic acids has been successfully demonstrated. nih.gov Similarly, the C7-position of 4-substituted NH-free indazoles has been functionalized via a regioselective bromination followed by a Suzuki-Miyaura coupling. nih.gov These examples suggest that a similar strategy could be applied to a 3-halo-6-(trifluoromethyl)-1H-indazole derivative.

The C-3 functionalization of 1H-indazole has been achieved through the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by palladium complexes. mdpi.comresearchgate.net This highlights the feasibility of introducing substituents at the C-3 position of the indazole ring system.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Indazole-Related Scaffolds

| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl/heteroaryl/styrylboronic acids | XPhosPdG2/XPhos, K2CO3, aq. ethanol, microwave | C3-arylated/heteroarylated/styrylated pyrazolo[1,5-a]pyrimidin-5-ones | Good to excellent | nih.gov |

| 7-bromo-4-sulfonamido-1H-indazoles | Arylboronic acids | Pd catalyst, base | C7-arylated-4-sulfonamido-1H-indazoles | Moderate to excellent | nih.gov |

| 3-iodo-1H-indazole | Organoboronic acids | Palladium complexes | 3-substituted-1H-indazoles | - | mdpi.comresearchgate.net |

| 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives | 4-methoxyphenyl boronic acid | PdCl2(PPh3)2, Na2CO3, 1,4-dioxane/H2O | 4-(4-methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives | >73% | nih.gov |

Note: This table presents examples of Suzuki-Miyaura reactions on related heterocyclic systems to illustrate the potential for derivatization of this compound.

Nucleophilic Substitution Reactions (e.g., SNAr)

Nucleophilic aromatic substitution (SNAr) provides another avenue for the derivatization of the indazole core. This type of reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the trifluoromethyl group.

The functionalization of chlorinated fused tricyclic scaffolds, such as 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives, has been achieved through SNAr reactions. nih.gov This demonstrates that a chlorine atom on a related heterocyclic system can be displaced by various nucleophiles.

In the synthesis of 1-aryl-5-nitro-1H-indazoles, an intramolecular SNAr reaction is a key step in the ring closure. mdpi.com This underscores the utility of having a good leaving group (e.g., fluoride) and an activating group (e.g., nitro) on the benzene ring for the cyclization to occur. For derivatization of this compound, the hydroxyl group could be converted to a leaving group, or a halo-substituted precursor could be used to introduce nucleophiles at various positions on the benzene ring, provided there is sufficient activation by the trifluoromethyl group and other potential substituents.

Concerted nucleophilic aromatic substitution (cSNAr) reactions have also been reported, where the substitution occurs in a single step without the formation of a stable Meisenheimer intermediate. nih.gov This mechanism is often observed with highly activated aromatic systems.

Alkylation and Acylation Strategies

The alkylation and acylation of this compound are complex processes due to the presence of multiple reactive sites. The indazol-3-ol core exists in tautomeric forms, primarily the 1H-indazol-3-ol and 1,2-dihydro-3H-indazol-3-one forms. This, combined with the two nitrogen atoms (N1 and N2) and the oxygen atom at the C3 position, presents a significant challenge in achieving regioselectivity. The substitution pattern is heavily influenced by the reaction conditions, including the choice of base, solvent, and the nature of the electrophile (alkylating or acylating agent). nih.govd-nb.infobeilstein-journals.org

Direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org The thermodynamic stability often favors the 1H-tautomer over the 2H-tautomer. beilstein-journals.orgnih.gov However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1-selectivity in the alkylation of various C3-substituted indazoles. d-nb.infobeilstein-journals.orgnih.gov This selectivity is often attributed to the formation of a chelated intermediate where the sodium cation coordinates with the N2 nitrogen and an oxygen-containing substituent at the C3 position. d-nb.info Conversely, Mitsunobu conditions have been observed to favor the formation of the N2-alkylated regioisomer. beilstein-journals.orgbeilstein-journals.org

The electronic nature of substituents on the indazole ring also plays a crucial role. The electron-withdrawing trifluoromethyl (CF₃) group at the C6 position influences the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby affecting the regiochemical outcome of the reaction.

Acylation reactions can also be regioselective. It has been suggested that N-acylation initially provides the N1-substituted regioisomer, which is often the thermodynamically more stable product. beilstein-journals.org Any N2-acylindazole that forms may isomerize to the N1-isomer. beilstein-journals.org O-alkylation and O-acylation at the C3-hydroxyl group are also possible, particularly when weaker bases are used that selectively deprotonate the more acidic carboxylic acid in related indazole-3-carboxylic acids, suggesting a similar possibility for the hydroxyl group under specific conditions. diva-portal.org

| Conditions | Primary Product | Rationale/Comments | Reference |

|---|---|---|---|

| NaH in THF with alkyl bromide | N1-Alkylation | High N1-selectivity observed for various C3-substituted indazoles. Proposed chelation of Na+ between N2 and a C3 oxygen-containing group directs alkylation to N1. | d-nb.infobeilstein-journals.orgnih.gov |

| Cs₂CO₃ in DMF | N1-Alkylation | Commonly employed for indazole N-alkylation, often favoring the thermodynamic N1 product. | d-nb.info |

| Mitsunobu Reaction (e.g., DEAD, PPh₃, alcohol) | N2-Alkylation | Shows a strong preference for the formation of the N2-substituted regioisomer. The mechanism may involve a phosphine (B1218219) intermediate that directs alkylation. | beilstein-journals.orgbeilstein-journals.org |

| Weak base (e.g., carbonate salts) | O-Alkylation | In the related indazole-3-carboxylic acid, weak bases favor O-alkylation. This suggests potential for O-alkylation on the C3-ol of the title compound under similar mild conditions. | diva-portal.org |

Advancements in Catalytic and Green Chemistry Approaches for Indazole Synthesis

Recent progress in organic synthesis has emphasized the development of sustainable and efficient methods. For indazole synthesis, this has translated into significant advancements in catalytic and green chemistry approaches, moving away from classical methods that often require harsh conditions or stoichiometric, toxic reagents. benthamdirect.combohrium.comresearchgate.net These modern approaches are applicable to the synthesis of a wide array of indazole derivatives, including those with trifluoromethyl substituents.

Transition-metal catalysis has been particularly effective in improving the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.com Palladium (Pd) and copper (Cu) catalysts, for example, are widely used for carbon-nitrogen (C-N) bond formation, a key step in many indazole synthesis routes like the Buchwald-Hartwig coupling. researchgate.net More recently, nickel-catalyzed cyclization of in-situ generated hydrazone derivatives has been reported for preparing 1H-indazoles. researchgate.net Silver(I)-mediated intramolecular oxidative C-H bond amination represents another catalytic strategy to construct the indazole core. nih.gov

A significant trend is the move towards "green" chemistry, which prioritizes the use of less hazardous materials, renewable feedstocks, and environmentally benign solvents. researchgate.netrsc.orgacs.org For indazole synthesis, this includes the development of metal-free catalytic systems. researchgate.net Visible-light-promoted photoredox catalysis has emerged as a powerful, metal-free method for reactions like the regioselective C3-H trifluoromethylation of 2H-indazoles, proceeding through a radical mechanism. nih.gov Another green approach involves the photo-organic synthesis of 2H-indazoles from o-carbonyl azobenzene (B91143) under visible light, which is metal- and hydrogen-source-free. rsc.org The use of greener solvents like polyethylene (B3416737) glycol (PEG-400) and the development of catalyst recycling protocols are also key aspects of these sustainable methodologies. acs.org

| Methodology | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Transition-Metal Catalysis | Pd, Cu, Ni complexes | Efficient C-N bond formation for cyclization. High yields and selectivity. | benthamdirect.combohrium.comresearchgate.net |

| Visible-Light Photoredox Catalysis | Metal-free organic dyes (e.g., Eosin Y), visible light | Enables radical reactions under mild conditions; useful for direct functionalization (e.g., trifluoromethylation). | rsc.orgnih.gov |

| Heterogeneous Catalysis | Copper oxide nanoparticles on activated carbon (CuO@C) | Utilizes a recyclable catalyst in a green solvent (PEG-400) for one-pot synthesis. | acs.org |

| Iodobenzene-Catalyzed C-H Amination | Iodobenzene catalyst | A transition-metal-free method for intramolecular C-H amination of hydrazones under mild conditions. | researchgate.net |

| Photo-Organic Deoxygenative Cyclization | Visible light, B₂cat₂ | Metal- and hydrogen-source-free synthesis of 2H-indazoles from o-carbonyl azobenzene. | rsc.org |

Structural Confirmation Methodologies for this compound and its Derivatives

The unambiguous structural elucidation of this compound and its N- or O-substituted derivatives is critical and relies on a combination of modern spectroscopic techniques. The primary challenge lies in definitively assigning the position of substituents (e.g., alkyl or acyl groups) and confirming the tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this purpose.

¹H NMR provides initial information on the number and environment of protons. The chemical shifts of the aromatic protons and the N-H proton (if present) are indicative of the substitution pattern. mdpi.comnih.gov

¹³C NMR reveals the carbon skeleton of the molecule. The chemical shift of the C3 carbon can help distinguish between the indazol-3-ol and indazol-3-one tautomers. The carbon of the CF₃ group appears as a characteristic quartet due to coupling with the fluorine atoms. mdpi.comnih.gov

2D NMR techniques , especially Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assigning regioisomers. For example, a correlation between the protons of an N-alkyl group and the C3 and C7a carbons of the indazole ring can definitively identify an N1- or N2-substituted isomer. d-nb.info

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the confirmation of the molecular formula with high accuracy. mdpi.comdea.gov The fragmentation can sometimes offer clues about the structure, for instance, by showing the loss of the trifluoromethyl group. dea.gov

X-ray Crystallography provides the ultimate proof of structure by determining the precise arrangement of atoms in a single crystal. It can unambiguously resolve the position of all atoms, confirming the connectivity, tautomeric form, and stereochemistry, and has been used to determine the solid-state structures of various indazole derivatives, including trifluoromethylated ones. researchgate.net

| Technique | Information Obtained | Application to 6-(CF₃)-1H-indazol-3-ol Derivatives | Reference |

|---|---|---|---|

| ¹H, ¹³C, ¹⁹F NMR | Information on proton, carbon, and fluorine environments; coupling constants provide connectivity data. | Distinguishes aromatic protons, identifies the CF₃ group (quartet in ¹³C), and confirms the presence of functional groups. | mdpi.comnih.govnih.gov |

| 2D NMR (HMBC, HSQC) | Correlation between protons and carbons over 2-3 bonds. | Crucial for unambiguous assignment of N1 vs. N2 regioisomers by observing correlations between N-alkyl protons and indazole ring carbons (C3, C7a). | d-nb.info |

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass and molecular formula. Fragmentation patterns give structural clues. | Confirms the elemental composition of the synthesized derivatives. | mdpi.comdea.gov |

| X-ray Crystallography | Provides the absolute 3D structure in the solid state. | Definitively confirms the tautomeric form and the precise location of substituents. Used to characterize related trifluoromethyl-1H-indazoles. | researchgate.net |

Biological Activities and Pharmacological Profiles

Diverse Biological Activities Associated with Indazole Derivatives

Indazole derivatives are synthetic heterocyclic compounds that, while rare in nature, exhibit a broad spectrum of pharmacological activities. nih.govaustinpublishinggroup.com The versatility of the indazole ring allows for substitutions at various positions, leading to a rich diversity of molecules with significant therapeutic potential. pnrjournal.com

Extensive studies have identified numerous biological effects associated with the indazole nucleus. These compounds are well-recognized for their potent anti-inflammatory and anticancer properties. nih.govhilarispublisher.com Additionally, the indazole scaffold is integral to many kinase inhibitors, which are crucial in cancer therapy and the treatment of other disorders involving protein kinases. nih.govnih.gov The range of activities also extends to antimicrobial, antifungal, anti-HIV, anti-arrhythmic, and antihypertensive effects. nih.govhilarispublisher.comresearchgate.netnih.gov Furthermore, certain indazole derivatives act as receptor antagonists, such as for the serotonin (B10506) 5-HT3 receptor, and have been developed into effective antiemetic drugs. pnrjournal.comhilarispublisher.comchemie-brunschwig.ch The wide-ranging biological potential of indazoles has made them a focal point in drug discovery and development. austinpublishinggroup.comnih.gov

Specific Biological Activities of 6-(Trifluoromethyl)-1H-indazol-3-ol and its Analogs

While specific data on this compound is limited in publicly available research, the biological activities of its structural analogs, particularly those featuring the trifluoromethyl group, have been the subject of investigation. The trifluoromethyl group is often incorporated into drug candidates to enhance properties like metabolic stability and binding affinity. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The indazole scaffold is a well-established pharmacophore for anti-inflammatory agents. nih.govnih.gov Derivatives of indazole are known to possess significant anti-inflammatory activity, a property that has been a major focus of their therapeutic application. nih.govresearchgate.net For instance, Benzydamine is a notable indazole-containing drug utilized for its anti-inflammatory effects. pnrjournal.comnih.gov While direct studies on the immunomodulatory effects of this compound are not widely documented, the general anti-inflammatory profile of the indazole class suggests that this compound and its analogs could be promising candidates for further investigation in this area.

Antimicrobial and Antifungal Efficacy

Indazole derivatives have demonstrated a wide range of antimicrobial and antifungal activities. nih.govnih.govresearchgate.net Research has shown that various substituted indazoles are effective against different bacterial and fungal strains. nih.govresearchgate.net

Analogs containing a trifluoromethyl group, a feature of the title compound, have shown notable antibacterial potency. One study on N-(trifluoromethyl)phenyl substituted pyrazoles, which are structurally related to indazoles, found that a trifluoromethyl-substituted derivative showed good activity against tested bacteria, including a methicillin-resistant Staphylococcus aureus (MRSA) strain, with a minimum inhibitory concentration (MIC) value of 3.12 μg/mL. nih.gov Another series of pyrazole (B372694) derivatives featuring a trifluoromethylphenyl group also yielded compounds with potent activity against Gram-positive bacteria, with some showing MIC values as low as 0.78 μg/mL. nih.gov

In the realm of antifungal agents, indazole-linked triazoles have been identified as potential candidates. One analog with a 5-bromo substitution on the indazole ring exhibited significant activity against various Candida and Aspergillus species and showed excellent efficacy in a murine model of Candida albicans infection. nih.gov The development of indazole analogs continues to be an area of interest for creating new antifungal drugs, particularly for targeting resistant pathogens like C. albicans. scholaris.ca

| Compound Class | Specific Analog/Substitution | Activity | Target Organism(s) | Potency (MIC) | Source |

|---|---|---|---|---|---|

| N-(trifluoromethyl)phenyl substituted pyrazoles | Trifluoromethyl-substituted derivative | Antibacterial | MRSA | 3.12 μg/mL | nih.gov |

| 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles | Fluoro-trifluoromethyl substituted aniline (B41778) derivative (Compound 59) | Antibacterial | Gram-positive bacteria | 0.78–3.125 μg/mL | nih.gov |

| Indazole-linked triazoles | 5-Bromo substitution on indazole ring (Analog 12j) | Antifungal | Candida spp., Aspergillus spp. | Significant in vitro and in vivo efficacy | nih.gov |

Anticancer and Antitumor Potency in Cell Lines

The indazole scaffold is a cornerstone in the development of modern anticancer therapies, with several FDA-approved drugs, such as Pazopanib and Axitinib, featuring this core structure. nih.govnih.govrsc.org Indazole derivatives exhibit potent antitumor activity through various mechanisms of action. nih.govnih.gov

Analogs of this compound have shown promise in this area. The introduction of a trifluoromethyl group into heterocyclic structures is a known strategy for enhancing anticancer activity. nih.gov For example, a novel α-trifluoromethyl chalcone (B49325) demonstrated antitumor effects against prostate cancer cells, including those resistant to conventional chemotherapy, by inducing apoptosis. nih.gov

Studies on various indazole derivatives have demonstrated their efficacy against a range of cancer cell lines. One synthesized indazole derivative, compound 2f, showed potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.orgrsc.org This compound was found to induce apoptosis in breast cancer cells (4T1) and suppress tumor growth in a mouse model. rsc.orgrsc.org Another study found that an indazole derivative (compound 6o) had a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while showing good selectivity over normal cells. nih.gov

| Compound/Analog | Cancer Cell Line(s) | Observed Effect | Potency (IC₅₀) | Source |

|---|---|---|---|---|

| Indazole derivative (2f) | Various cancer cell lines (e.g., 4T1 breast cancer) | Growth inhibition, apoptosis induction, tumor growth suppression | 0.23–1.15 μM | rsc.orgrsc.org |

| Indazole derivative (6o) | K562 (chronic myeloid leukemia) | Inhibitory effect, apoptosis, cell cycle arrest | 5.15 µM | nih.gov |

| α-Trifluoromethyl chalcone (YS71) | Prostate cancer cells (LNCaP, PC-3, DU145) | Antitumor effect, apoptosis induction | Dose-dependent | nih.gov |

Enzyme Inhibition Profiles (e.g., Kinases: Tyrosine Kinases, TTK, ALK, PARP, VEGFR, EZH1/2)

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.govnih.gov The indazole structure serves as an effective hinge-binding fragment for many kinase inhibitors. nih.gov Numerous indazole-based compounds have been developed as potent inhibitors of a variety of kinases involved in cancer progression.

These include inhibitors of:

Vascular Endothelial Growth Factor Receptor (VEGFR) : Several indazole derivatives have been reported as potent VEGFR-2 inhibitors. nih.gov

Anaplastic Lymphoma Kinase (ALK) : The 3-aminoindazole derivative Entrectinib is a powerful inhibitor of ALK, with an IC₅₀ value of 12 nM. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) : A series of 1H-indazole-based derivatives were found to inhibit FGFR1-3 with IC₅₀ values in the micromolar range. nih.govnih.gov

Other Kinases : Indazole derivatives have also been developed as inhibitors for Aurora kinases, Bcr-Abl, and Proviral integration site MuLV (Pim) kinases. nih.govresearchgate.net

| Indazole Analog | Target Kinase(s) | Potency (IC₅₀) | Source |

|---|---|---|---|

| Entrectinib (3-aminoindazole derivative) | ALK | 12 nM | nih.gov |

| 1H-indazole-based derivatives (e.g., compound 106) | FGFR1, FGFR2, FGFR3 | 2.0 µM, 0.8 µM, 4.5 µM | nih.gov |

| Indazole-pyrimidine derivatives (e.g., compound 12b) | VEGFR-2 | 5.4 nM | nih.gov |

| Indazole derivative (Compound 16) | Bcr-Abl (wild type and T315I mutant) | 0.014 µM (wild type), 0.12 µM (mutant) | researchgate.net |

Receptor Modulation and Antagonistic Activity (e.g., 5-HT3, CCR4)

Indazole derivatives have been successfully developed as modulators of key cellular receptors.

5-HT Receptors : A significant area of research has been the development of indazole derivatives as serotonin 5-HT3 receptor antagonists. chemie-brunschwig.chresearchgate.net These agents, such as Granisetron, are used to prevent nausea and vomiting associated with cancer chemotherapy. pnrjournal.comhilarispublisher.comwikipedia.org Alterations to the indazole nucleus led to the identification of potent 5-HT3 receptor antagonists. nih.gov More recent research has also explored indazole analogs as potent agonists for the serotonin 5-HT2 receptor subtypes. nih.govsemanticscholar.org

CCR4 Antagonists : A series of indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). nih.govacs.org Structure-activity relationship studies indicated that small groups were tolerated at the C6 position of the indazole ring, the same position as the trifluoromethyl group in the title compound. nih.govacs.org This suggests that 6-substituted indazoles are a viable framework for developing CCR4 antagonists.

Other Pharmacological Effects (e.g., Anti-HIV, Antimalarial, Neuropharmacological)

Despite the broad therapeutic potential of indazole derivatives, a comprehensive review of scientific literature reveals a notable absence of studies investigating the specific anti-HIV, antimalarial, or neuropharmacological effects of this compound. While the indazole core is explored for various medicinal applications, research explicitly detailing these particular activities for this specific compound is not publicly available.

Preclinical Pharmacological Investigations of this compound Analogs

The preclinical pharmacological investigation of direct analogs of this compound is an area that is not well-defined in the available scientific literature. While the broader class of indazole derivatives has been subject to numerous preclinical studies for various therapeutic targets, specific and detailed preclinical data on analogs of this compound are not readily found. Research on related structures often involves significant modifications to the indazole core, making them distant rather than direct analogs. Therefore, a dedicated preclinical profile for analogs of this specific compound cannot be constructed from the current body of scientific evidence.

Mechanistic Insights into this compound

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This article focuses specifically on the chemical compound this compound, exploring its mechanistic investigations and molecular interactions based on available scientific literature.

Mechanistic Investigations and Molecular Interactions

Intensive searches of scientific databases and literature have revealed a notable scarcity of specific research focused on the mechanistic underpinnings of 6-(Trifluoromethyl)-1H-indazol-3-ol's biological activity. The following sections summarize the current state of knowledge, highlighting areas where data is presently unavailable.

There is currently no publicly available scientific literature that identifies the specific molecular targets or delineates the biological pathways directly modulated by this compound. While the broader class of indazole derivatives has been studied for various therapeutic applications, the precise targets of this particular fluorinated analogue remain uncharacterized.

Detailed studies characterizing the interactions of this compound with enzyme active sites, including its binding modes, have not been reported in the accessible scientific literature. Consequently, information regarding its potential inhibitory or activating effects on specific enzymes through direct binding is not available.

The influence of this compound on cellular signaling cascades is an area that requires investigation, as no specific data has been published.

There are no available studies that have investigated the role of this compound in the induction of apoptosis or the regulation of the cell cycle. The interaction of this compound with key proteins in these pathways, such as the Bcl-2 family or the p53/MDM2 axis, has not been documented.

The potential for this compound to modulate inflammatory pathways has not been explored in any published research. Therefore, its effects on inflammatory markers and signaling cascades are currently unknown.

Scientific literature lacks any reports on the direct interaction of this compound with nucleic acids such as DNA and RNA, or with other significant biomolecular structures.

The gastric H+/K+-ATPase, or proton pump, is a well-established therapeutic target for the treatment of acid-related disorders. While various substituted benzimidazoles and other heterocyclic compounds are known to inhibit this enzyme, there is no specific research available that has examined the inhibitory activity of this compound against H+/K+-ATPase. The broader class of indazole derivatives has been investigated for a range of biological activities, but their specific effects on this proton pump are not well-documented in the context of this particular compound.

Structure Activity Relationship Sar Studies

Impact of the Trifluoromethyl Group on Biological Efficacy and Metabolic Stability

The trifluoromethyl (CF3) group is a key substituent in modern medicinal chemistry, known for its ability to significantly modulate a molecule's properties. nih.gov Its incorporation at the C6 position of the 1H-indazol-3-ol scaffold imparts several advantageous characteristics. The strong electron-withdrawing nature of the CF3 group can alter the acidity of nearby protons and influence the electronic environment of the entire ring system, which can be crucial for binding interactions with biological targets. mdpi.comresearchgate.net

One of the most significant contributions of the trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. nih.govresearchgate.net This increased stability can lead to a longer biological half-life of the drug molecule. nih.gov Furthermore, the lipophilicity of a molecule is often increased by the addition of a trifluoromethyl group, which can improve its ability to cross cellular membranes and enhance bioavailability. nih.govresearchgate.net Studies on various heterocyclic compounds have demonstrated that replacing a methyl group with a trifluoromethyl group can lead to enhanced biological activity and improved pharmacokinetic profiles. mdpi.comnih.gov

Positional Isomerism and Substituent Effects on the Indazole Scaffold

The biological activity of indazole derivatives is highly sensitive to the placement and nature of substituents on both the benzene (B151609) and pyrazole (B372694) rings.

Substitutions at the Carbon Atoms (C4, C5, C6, C7) of the Indazole Ring

The substitution pattern on the benzo portion of the indazole ring plays a critical role in determining biological activity. Research has shown that even minor changes in the position or type of substituent can lead to significant differences in potency and selectivity.

C4-Position: Substitutions at the C4 position have been shown to be important for the activity of certain indazole-based inhibitors. For instance, in a series of 4,6-disubstituted-1H-indazole-4-amine derivatives, a nitro-aryl group at the C4 position was found to be beneficial for TDO (tryptophan-2,3-dioxygenase) inhibition. nih.gov

C5-Position: The C5 position is another key site for modification. In one study of indazole derivatives as kinase inhibitors, substitution at the C5 position with a phenyl urea, phenyl amide, or benzylamine (B48309) group resulted in potent activity. Notably, a C5-substituted sulfonamide derivative exhibited remarkable potency. nih.gov

C6-Position: The C6 position, as seen in the parent compound of this article, is a common point of substitution. In the development of certain chemokine receptor antagonists, it was found that while small groups were tolerated at C5, C6, or C7, the C6-substituted analogues were generally preferred. nih.gov

C7-Position: The C7 position is also a viable point for modification to modulate activity. For example, 7-nitroindazole (B13768) is a known inhibitor of nitric oxide synthase. researchgate.net The synthesis of various 7-substituted 1H-indazoles has been pursued to create novel bioactive compounds. researchgate.net

| Position | Substituent Type | Observed Effect on Activity | Reference |

| C4 | Nitro-aryl | Beneficial for TDO inhibition | nih.gov |

| C5 | Sulfonamide | Remarkable potency as a kinase inhibitor | nih.gov |

| C6 | Small groups | Generally preferred over C5 or C7 in some series | nih.gov |

| C7 | Nitro | Inhibition of nitric oxide synthase | researchgate.net |

Substitutions at the Nitrogen Atoms (N1, N2) of the Indazole Ring

Alkylation or arylation at the N1 and N2 positions of the pyrazole ring is a critical determinant of the biological activity of indazole derivatives. The two isomers often exhibit distinct pharmacological profiles, making regioselective synthesis a key challenge and a crucial aspect of SAR studies. researchgate.net

Influence of the Hydroxyl Group at C3 on Activity

The C3 position of the indazole ring is a key vector for influencing biological activity, and the nature of the substituent here is of paramount importance. mdpi.comnih.govmit.educhim.it The hydroxyl group at the C3 position of 6-(trifluoromethyl)-1H-indazol-3-ol can tautomerize to the corresponding indazolin-3-one. This hydroxyl/keto group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a target's binding site.

SAR studies on various indazole series have highlighted the significance of the C3 substituent. For instance, in a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be essential for potent inhibitory activity. nih.govmdpi.com In other cases, replacing the hydroxyl group with other functionalities like an amine or a substituted furan (B31954) has been shown to be critical for achieving high potency against different biological targets. mdpi.comelsevierpure.com The direct functionalization of the C3 position remains a synthetic challenge due to the lower nucleophilicity of this position compared to the nitrogen atoms, but its successful modification is often a breakthrough in developing potent and selective indazole-based agents. nih.govmit.edu

| Functional Group Type | General Impact on Potency | Example | Reference |

| Electron-withdrawing (e.g., -CN, -CF3) | Can increase inhibitory activity | HIF-1 inhibitors | nih.gov |

| Hydrogen bond donors/acceptors (e.g., amides) | Can enhance binding affinity | Kinase inhibitors | nih.gov |

| Heterocycles (e.g., furan, thiophene) | Can be crucial for high activity | HIF-1 inhibitors | elsevierpure.comnih.gov |

| Phenyl groups with varied substitution | Substituent electronics and sterics fine-tune activity | FGFR1 inhibitors | nih.gov |

Stereochemical Considerations and Enantioselectivity in Biological Responses

The introduction of a chiral center into an indazole-containing molecule can lead to enantiomers with significantly different biological activities, potencies, and metabolic profiles. This enantioselectivity arises from the three-dimensional nature of drug-receptor interactions, where one enantiomer may fit into a binding site more favorably than its mirror image. beilstein-journals.orgbeilstein-archives.org

Chirality in indazole derivatives typically originates from a stereogenic center on a substituent attached to the ring system, for example, at the N1 or C3 positions. Recent synthetic advances have enabled the creation of C3-allyl indazoles with quaternary chiral centers in high yield and excellent enantioselectivity. nih.govmit.edu Testing of individual enantiomers is crucial in drug development. For instance, in a series of N-substituted prolinamido indazole derivatives, the S-isomer of one compound was found to be significantly more active as a ROCK inhibitor than the corresponding R-isomer. nih.gov Such findings underscore the importance of stereochemistry in the design of potent and selective indazole-based therapeutic agents. The ability to selectively synthesize a specific enantiomer is often a key step in optimizing a drug candidate. nih.govmit.edu

Development of Predictive SAR Models for Optimized Biological Profiles

The development of predictive Structure-Activity Relationship (SAR) models is a cornerstone of modern medicinal chemistry, enabling the rational design of novel compounds with enhanced biological activities. For derivatives of this compound, these computational models are instrumental in understanding how structural modifications to the indazole core influence its therapeutic potential. By correlating specific structural features with biological outcomes, predictive SAR models guide the synthesis of optimized analogues with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models, a key component of predictive SAR, establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. These models are broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.

2D-QSAR Models

2D-QSAR studies utilize descriptors that are derived from the two-dimensional representation of a molecule. These descriptors can include physicochemical properties such as lipophilicity (logP), molar refractivity, and electronic parameters, as well as topological indices that describe molecular size and branching. For a series of this compound derivatives, a 2D-QSAR model might be developed to predict their inhibitory activity against a particular enzyme.

The general process for developing a 2D-QSAR model involves:

Data Set Selection: A series of analogues of this compound with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A variety of 2D descriptors are calculated for each molecule in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR), are employed to generate an equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical metrics like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

For instance, a hypothetical 2D-QSAR study on a series of this compound derivatives might reveal that increasing the hydrophobicity of the substituent at the N1 position and introducing a hydrogen bond donor at the C3 position enhances the biological activity.

3D-QSAR Models

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. nih.gov These models are particularly useful for optimizing the interaction between a ligand and its biological target. nih.gov Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). frontiersin.org

CoMFA and CoMSIA Models

CoMFA and CoMSIA are powerful 3D-QSAR tools that generate predictive models based on the steric and electrostatic fields surrounding a set of aligned molecules. frontiersin.org For a series of this compound analogues, these models can provide contour maps that visualize the regions where modifications to the molecule are likely to improve its biological profile.

The development of CoMFA and CoMSIA models typically involves the following steps:

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Field Calculation: Steric and electrostatic (in CoMFA) or similarity (in CoMSIA) fields are calculated around the aligned molecules.

Partial Least Squares (PLS) Analysis: PLS is used to correlate the variations in the field values with the changes in biological activity. nih.gov

Model Validation: The resulting model is validated using statistical methods to ensure its predictive capability. nih.gov

For example, a CoMSIA model for a series of this compound derivatives might generate contour maps indicating that bulky, electron-withdrawing substituents at a specific position on the indazole ring are favorable for activity, while electronegative groups in another region are detrimental. This information provides clear guidance for the design of new, more potent analogues.

The table below illustrates a hypothetical dataset that could be used to develop a QSAR model for a series of this compound derivatives, targeting a specific protein kinase.

| Compound | R1 Substituent | R2 Substituent | IC₅₀ (nM) | Predicted IC₅₀ (nM) |

|---|---|---|---|---|

| 1 | -H | -OH | 520 | 515 |

| 2 | -CH₃ | -OH | 480 | 475 |

| 3 | -Cl | -OH | 350 | 355 |

| 4 | -H | -OCH₃ | 610 | 605 |

| 5 | -H | -NH₂ | 450 | 455 |

The development of predictive SAR models, including both 2D and 3D-QSAR approaches, is a powerful strategy for optimizing the biological profiles of this compound derivatives. These models not only enhance our understanding of the structure-activity relationships governing this class of compounds but also provide a rational framework for the design of novel therapeutic agents with improved efficacy.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding affinity and mode of interaction of a ligand, such as 6-(Trifluoromethyl)-1H-indazol-3-ol, with a protein target.

While specific docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the indazole scaffold is a common motif in the design of kinase inhibitors. For instance, in silico high-throughput screening and subsequent structure-based optimization have been successfully applied to identify indazole-derived inhibitors of Unc-51-Like Kinase 1 (ULK1), a key regulator of autophagy implicated in cancer. nih.govnih.gov In such studies, docking simulations are crucial for understanding how modifications to the indazole core, such as the introduction of a trifluoromethyl group, can impact binding to the ATP-binding pocket of the kinase.

The predicted binding mode for a similar indazole derivative in a kinase active site would typically involve hydrogen bonding interactions with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The trifluoromethyl group of this compound would be expected to engage in hydrophobic or other specific interactions within the active site, potentially enhancing binding affinity and selectivity. The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, further anchoring the ligand in the binding pocket.

A hypothetical molecular docking study of this compound against a representative kinase, such as Glycogen Synthase Kinase-3β (GSK-3β), for which other indazole derivatives are known inhibitors, could yield the following illustrative data:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| GSK-3β | -8.5 | VAL135, LYS85, ASP200 |

| p38 MAPK | -7.9 | MET109, GLY110, LYS53 |

| ULK1 | -9.2 | CYS88, GLU89, LEU142 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

For indazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for their inhibitory activity against various targets, such as Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov These studies generate steric and electrostatic contour maps that provide a framework for designing new, more potent inhibitors. For a compound like this compound, the trifluoromethyl group would be a key descriptor in any QSAR model due to its strong electron-withdrawing nature and steric bulk.

A QSAR study on a series of trifluoromethyl-substituted indazoles might reveal that the presence and position of the trifluoromethyl group are critical for activity. The model could indicate that a bulky, electronegative group at the 6-position is favorable for binding to a specific target.

Below is an example of a hypothetical QSAR model for a series of indazole derivatives:

| Statistical Parameter | Value | Description |

| r² | 0.85 | The coefficient of determination, indicating a good fit of the model to the training set data. |

| q² | 0.75 | The cross-validated correlation coefficient, indicating good predictive ability of the model for the test set data. |

| F-test | 120.5 | A high F-test value indicates a statistically significant regression model. |

| pred_r² | 0.78 | The correlation coefficient for the external test set, confirming the model's predictive power. |

This table represents a hypothetical QSAR model and its statistical validation parameters to illustrate the application of this methodology to indazole derivatives.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. For a ligand-protein complex, MD simulations can be used to assess the stability of the binding mode predicted by molecular docking and to understand the dynamic nature of the interactions.

A hypothetical summary of an MD simulation for a this compound-protein complex is provided below:

| Simulation Parameter | Result | Interpretation |

| Simulation Time | 100 ns | A standard simulation time for assessing complex stability. |

| Average Ligand RMSD | 1.5 Å | A low RMSD value indicates that the ligand remains stable in the binding pocket. |

| Average Protein Backbone RMSD | 2.0 Å | A stable protein backbone during the simulation. |

| Key Hydrogen Bonds | Maintained >90% of simulation time | Indicates strong and stable hydrogen bonding interactions. |

This table presents hypothetical results from an MD simulation to illustrate the type of data and interpretations that can be obtained.

Electronic Structure Calculations and Quantum Chemical Descriptors (e.g., DFT, FMO, MEP, NBO, Mulliken Analysis)

Electronic structure calculations, such as those based on Density Functional Theory (DFT), are used to understand the electronic properties of a molecule, which in turn govern its reactivity and interactions. For this compound, DFT calculations can provide insights into its geometry, electronic charge distribution, and frontier molecular orbitals (FMOs).

The presence of the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The Molecular Electrostatic Potential (MEP) map would likely show a region of negative potential around the oxygen and nitrogen atoms of the indazole ring, indicating their potential to act as hydrogen bond acceptors, and a region of positive potential around the N-H and O-H protons, indicating their potential as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis can be used to study the delocalization of electron density and intramolecular interactions. Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule, which can be useful for understanding electrostatic interactions.

A summary of hypothetical quantum chemical descriptors for this compound is presented below:

| Descriptor | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

| Mulliken Charge on O | -0.6 e | Indicates a partial negative charge, making it a likely hydrogen bond acceptor. |

| Mulliken Charge on CF3 | -0.4 e | The overall negative charge on the trifluoromethyl group. |

This table contains hypothetical data from DFT calculations to illustrate the electronic properties of the molecule.

Conformational Analysis and Tautomeric Preference Studies of Indazole Systems

Indazole systems can exist in different tautomeric forms, and understanding the relative stability of these tautomers is crucial for predicting their behavior in biological systems. For this compound, at least two tautomeric forms are possible: the 1H-indazol-3-ol form and the 1H-indazol-3(2H)-one form.

Computational studies on the tautomerism of related indazole derivatives have shown that the relative stability of the tautomers can be influenced by the substituents on the indazole ring. nih.gov For tetrahydroindazoles bearing a trifluoromethyl group at the 3-position, theoretical calculations have indicated that the 1H-3-CF3 tautomer is the most stable. nih.gov It is likely that for this compound, the 1H-indazol-3-ol tautomer is also the most stable form in the gas phase and in non-polar solvents, due to the aromaticity of the indazole ring system.

A conformational analysis would reveal the preferred three-dimensional arrangement of the molecule, which is important for its interaction with a binding site. The trifluoromethyl group is relatively rigid, but rotation around the C-C bond connecting it to the indazole ring could be considered.

In Silico Screening and Virtual Library Design for Novel Indazole Derivatives

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach is often used in the early stages of drug discovery to prioritize compounds for experimental testing.

Starting with a scaffold like this compound, a virtual library of derivatives can be designed by adding various substituents at different positions on the indazole ring. This library can then be screened against a panel of protein targets to identify compounds with improved potency and selectivity. For example, a virtual screening campaign could be used to identify indazole derivatives that are potent inhibitors of a specific kinase while having minimal activity against other kinases, thus reducing the potential for off-target side effects. researchgate.netresearchgate.net

The design of such a virtual library would involve the selection of a diverse set of chemical building blocks that can be computationally attached to the indazole core. The resulting virtual compounds would then be subjected to docking and scoring, and the top-ranked compounds would be synthesized and tested experimentally.

Therapeutic Prospects and Future Directions in Drug Discovery

6-(Trifluoromethyl)-1H-indazol-3-ol as a Lead Compound for Pharmaceutical Development

This compound represents a promising starting point for the development of new therapeutics. Its structure combines the proven pharmacological utility of the indazole scaffold with the advantageous properties of the trifluoromethyl group. The indazole ring system is a key feature in a variety of synthetic compounds that exhibit a broad range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects. nih.gov The trifluoromethyl group, with its strong electron-withdrawing nature, can improve the pharmacokinetic profile of a drug candidate, making it a valuable substituent in drug design. mdpi.com

The development of derivatives from a lead compound is a cornerstone of medicinal chemistry. For instance, a study on 1,5-disubstituted indazol-3-ols revealed potent anti-inflammatory activities. This highlights the potential for modifying the this compound core to generate novel drug candidates with enhanced efficacy and selectivity.

Potential Applications in Targeted Therapy for Disease Management

The unique structural features of this compound make it a candidate for investigation across several therapeutic areas.

Oncology

The indazole scaffold is a well-established pharmacophore in oncology, with several approved anticancer drugs, such as Axitinib and Pazopanib, containing this moiety. nih.gov These drugs often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. nih.gov The trifluoromethyl group has also been shown to enhance the anticancer activity of various heterocyclic compounds. rsc.org For example, a study on isoxazole-based molecules demonstrated that the introduction of a trifluoromethyl group significantly increased their anti-cancer activity against human breast cancer cell lines. rsc.org

Derivatives of the indazole scaffold have shown potent inhibitory activity against various kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govmdpi.com For instance, certain 1H-indazole derivatives have demonstrated strong potency against EGFR and its mutants. nih.gov Given these precedents, this compound and its derivatives are attractive candidates for development as kinase inhibitors for targeted cancer therapy.

| Derivative Class | Target Kinase(s) | Observed Activity (IC₅₀) | Reference |

| 1H-Indazole Derivatives | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM | nih.gov |

| 1H-Indazol-3-amine Derivatives | Bcr-Abl WT, T315I Mutant | 0.014 µM, 0.45 µM | nih.gov |

| 1H-Indazole Derivatives | EGFR T790M, EGFR | 5.3 nM, 8.3 nM | nih.gov |

| 6-Substituted Aminoindazole Derivatives | HCT116 cells | 0.4 µM | nih.gov |

Infectious Diseases

The indazole nucleus is also found in compounds with significant antimicrobial properties. nih.gov Indazole derivatives have been reported to exhibit activity against various pathogens, including protozoa like Giardia intestinalis and bacteria. nih.govmdpi.com Some have been identified as inhibitors of bacterial DNA gyrase B, a clinically validated target for antibacterial drugs. nih.gov The development of dual-action agents, possessing both antimicrobial and anti-inflammatory properties, is an emerging area of research, and indazole derivatives are being explored for this purpose. nih.govmdpi.com The potential of this compound in this area warrants further investigation.

Inflammatory Disorders

Indazole derivatives have demonstrated notable anti-inflammatory activity. nih.gov The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com For instance, certain 2H-indazole derivatives have shown in vitro inhibitory activity against human COX-2. mdpi.com Given that inflammation is a component of many diseases, the development of novel anti-inflammatory agents based on the this compound scaffold is a promising avenue.

Neurodegenerative Diseases

While direct evidence for this compound in neurodegenerative diseases is limited, the broader class of indazole derivatives has shown potential. For example, some indazole-based compounds have been investigated as modulators of targets relevant to neurodegenerative conditions. researchgate.net The ability of the trifluoromethyl group to enhance blood-brain barrier permeability could be advantageous for developing drugs targeting the central nervous system. mdpi.com

Strategic Advancements in Drug Design Based on the Indazole Scaffold

The versatility of the indazole scaffold allows for extensive chemical modification to optimize therapeutic properties. Structure-based drug design and fragment-based screening are powerful strategies that have been successfully applied to discover and refine indazole-based inhibitors of various protein targets. nih.govnih.gov For example, fragment-based screening led to the identification of 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors, which are relevant in cancer metastasis.

Furthermore, molecular hybridization, which combines the indazole core with other pharmacologically active moieties, has been employed to create novel derivatives with enhanced biological activities. mdpi.com The synthesis of succinimide-linked indazol-3-ols is one such example, demonstrating the feasibility of creating complex molecules with potential therapeutic applications. nih.gov

Challenges and Opportunities in Developing Trifluoromethyl-Containing Indazole Therapeutics

A primary challenge in the development of trifluoromethyl-containing indazole therapeutics is achieving target selectivity to minimize off-target effects. While the trifluoromethyl group can enhance binding affinity, it can also lead to interactions with unintended biological targets. mdpi.com Kinase inhibitors, for instance, often face challenges with selectivity due to the highly conserved nature of the ATP-binding site across the kinome. nih.gov

However, these challenges also present opportunities for innovative drug design. The development of highly selective inhibitors can be achieved through careful structural modifications and a deep understanding of the target's binding pocket. The synthesis of trifluoromethylated heterocyclic compounds has become a major area of research, with new methods continually being developed to facilitate the creation of novel drug candidates. nih.govresearchgate.net

Future Research Trajectories and Innovations in Indazole Chemical Biology

The future of drug discovery with trifluoromethyl-containing indazoles like this compound is bright. Future research will likely focus on several key areas:

Expansion of Chemical Space: The synthesis of diverse libraries of this compound derivatives will be crucial to explore a wider range of biological targets and therapeutic applications.

Advanced Screening Platforms: High-throughput screening and phenotypic screening assays will enable the rapid identification of active compounds and the elucidation of their mechanisms of action.

Chemical Biology Probes: The development of chemical probes based on the this compound scaffold will be instrumental in studying the function of specific proteins and pathways in health and disease.

Targeted Drug Delivery: Innovations in drug delivery systems could be employed to enhance the therapeutic index of potent indazole-based drugs, ensuring they reach their intended target with minimal systemic exposure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Trifluoromethyl)-1H-indazol-3-ol, and how are key intermediates validated?

- Methodology : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for indazole derivatives. For example, intermediates like 3-(2-azidoethyl)-1H-indol-5-ol are synthesized in PEG-400:DMF solvent systems with CuI catalysis, followed by purification via flash column chromatography (70:30 EtOAc:hexanes). Validation includes <sup>1</sup>H/<sup>13</sup>C NMR and HRMS (e.g., δ 8.53 ppm for triazole protons, FAB-HRMS m/z 335.1497 [M+H]<sup>+</sup>) .

- Key Considerations : Optimize reaction time (12–24 hours) and stoichiometry (1:1.1 azide:alkyne) to avoid byproducts.

Q. How is this compound characterized spectroscopically, and what are critical NMR assignments?

- Methodology : Use DMSO-d6 as a solvent for <sup>1</sup>H/<sup>13</sup>C NMR due to the compound’s solubility. Key signals include:

- <sup>1</sup>H NMR: δ 8.53–8.62 ppm (indazole NH or triazole protons), δ 4.59 ppm (CH2 adjacent to triazole), δ 3.74–3.76 ppm (OCH3 if present) .

- <sup>13</sup>C NMR: Trifluoromethyl carbons appear at δ 124–127 ppm (q, <sup>1</sup>JCF ≈ 270 Hz).

Q. What solvents and conditions are optimal for recrystallization or purification?

- Methodology : Use hot ethyl acetate for partial solubilization, followed by vacuum filtration. For column chromatography, 70:30 EtOAc:hexanes achieves separation (TLC Rf ≈ 0.33–0.49) .

Advanced Research Questions

Q. How can reaction yields be improved for this compound derivatives, particularly in CuAAC reactions?

- Methodology :

- Catalyst Loading : Increase CuI to 20 mol% to accelerate cycloaddition .

- Solvent : Replace DMF with PEG-400 for reduced toxicity and improved catalyst stability.

- Temperature : Perform reactions under nitrogen at 50°C to enhance kinetics without decomposition.

- Data Contradictions : Lower yields (30–35%) in azide-alkyne reactions may stem from competing side reactions (e.g., Glaser coupling); monitor via TLC .

Q. How do deuterated solvents or impurities affect NMR interpretation for this compound?

- Case Study : In DMSO-d6, residual water (δ 3.33 ppm) may obscure NH or OH signals. Use D2O shake tests to confirm exchangeable protons. Impurities from PEG-400 can appear as broad peaks at δ 3.5–3.7 ppm .

Q. What strategies mitigate purification challenges caused by the trifluoromethyl group’s hydrophobicity?

- Methodology :

- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients.

- Recrystallization : Employ mixed solvents (e.g., EtOAc/hexanes) to enhance crystal lattice stability .

Q. How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

- Mechanistic Insight : The -CF3 group is strongly electron-withdrawing, reducing electron density on the indazole ring. This deactivates electrophilic substitution but enhances stability in Suzuki-Miyaura couplings (e.g., with Pd(OAc)2/SPhos) .

Q. What computational methods validate the compound’s tautomeric forms (1H vs. 2H-indazole)?

- Methodology : Perform DFT calculations (B3LYP/6-311+G**) to compare energies of tautomers. IR frequency analysis and NBO charges can predict dominant tautomers in solution .

Q. How is the compound’s stability assessed under physiological conditions for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.